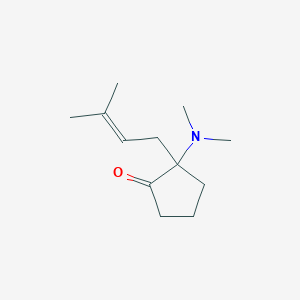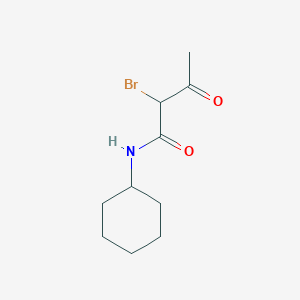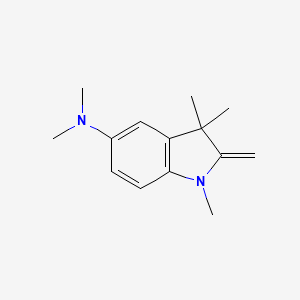![molecular formula C15H36N2OS2Si2 B14352526 N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea CAS No. 92358-68-4](/img/no-structure.png)
N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea is a chemical compound characterized by the presence of trimethylsilyl groups and urea functionality. This compound is notable for its unique structure, which includes both silicon and sulfur atoms, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea typically involves the reaction of trimethylsilyl-protected intermediates with urea derivatives. One common method includes the reaction of 2-(trimethylsilyl)ethylthiol with urea under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea and other by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biochemical pathways involving sulfur and silicon.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring silicon and sulfur functionalities.
作用机制
The mechanism of action of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can influence various biochemical pathways, including those involved in oxidation-reduction reactions and enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)urea: This compound lacks the sulfur atoms present in N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea, making it less versatile in certain applications.
Trimethylsilylurea: A simpler compound with fewer functional groups, used primarily in basic organic synthesis.
Bis(trimethylsilyl)acetamide: Another silicon-containing compound used in organic synthesis, but with different reactivity and applications.
The uniqueness of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea lies in its combination of silicon and sulfur atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.
属性
| 92358-68-4 | |
分子式 |
C15H36N2OS2Si2 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
1,3-bis[2-(2-trimethylsilylethylsulfanyl)ethyl]urea |
InChI |
InChI=1S/C15H36N2OS2Si2/c1-21(2,3)13-11-19-9-7-16-15(18)17-8-10-20-12-14-22(4,5)6/h7-14H2,1-6H3,(H2,16,17,18) |
InChI 键 |
HTHCVNXYVCESQK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCSCCNC(=O)NCCSCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


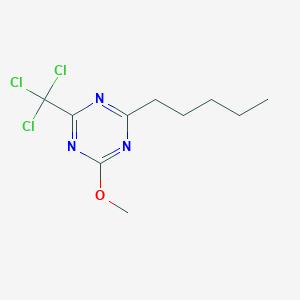
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
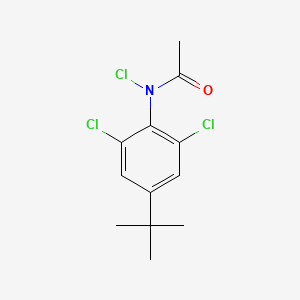
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
